molecular formula C20H17BrN4O B7698604 2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7698604
M. Wt: 409.3 g/mol
InChI Key: FCUZTMTXLFGGSE-UHFFFAOYSA-N
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Description

2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H17BrN4O and its molecular weight is 409.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity. By binding to the active sites of target enzymes, this compound can prevent substrate binding and subsequent catalytic activity. This inhibition can lead to changes in cellular processes such as signal transduction and metabolic pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites . These metabolic transformations can influence the compound’s biological activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production .

Properties

IUPAC Name

2-bromo-N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-3-25-19-15(11-13-10-12(2)8-9-17(13)22-19)18(24-25)23-20(26)14-6-4-5-7-16(14)21/h4-11H,3H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUZTMTXLFGGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.